molecular formula C18H18ClN5O2 B2562678 9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 876899-94-4

9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2562678
CAS No.: 876899-94-4
M. Wt: 371.83
InChI Key: BVNGPKRNLMMNBJ-UHFFFAOYSA-N
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Description

The compound of interest belongs to the pyrimidopurine-dione family, characterized by a fused bicyclic core structure. Its specific substituents include a 3-chlorophenyl group at position 9, a methyl group at position 1, and an allyl (prop-2-en-1-yl) group at position 3. These modifications influence its electronic, steric, and physicochemical properties, making it distinct from related analogs.

Properties

IUPAC Name

9-(3-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-3-8-24-16(25)14-15(21(2)18(24)26)20-17-22(9-5-10-23(14)17)13-7-4-6-12(19)11-13/h3-4,6-7,11H,1,5,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNGPKRNLMMNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-g]purine Core: The initial step involves the synthesis of the pyrimido[1,2-g]purine core through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine and formamide under high-temperature conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrimido[1,2-g]purine core with a chlorobenzene derivative in the presence of a strong base such as sodium hydride.

    Alkylation: The methyl and prop-2-en-1-yl groups are introduced through alkylation reactions. Methylation can be achieved using methyl iodide and a base like potassium carbonate, while the prop-2-en-1-yl group can be introduced using allyl bromide under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimido[1,2-g]purine-2,4-dione core, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the purine core is particularly relevant, as purine derivatives are known to interact with various biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. This includes their use as antiviral, anticancer, or anti-inflammatory agents. The ability to modify the functional groups allows for the design of compounds with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the purine core can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The following analogs share the pyrimidopurine-dione core but differ in substituent type, position, and alkyl chain length:

Table 1: Comparative Analysis of Pyrimidopurine-Dione Derivatives

Compound Name & Source Molecular Formula Substituents (Position) Melting Point (°C) Yield (%) Key Data/Notes
9-(4-Chlorophenyl)-3-ethyl-1-methyl-... C₁₇H₁₈ClN₅O₂ 4-ClPh (9), ethyl (3), methyl (1) - - Higher lipophilicity (ethyl group)
9-(4-Methoxyphenyl)-3-pentyl-1,7-dimethyl-... C₂₀H₂₅N₅O₃ 4-MeOPh (9), pentyl (3), methyl (1,7) - - Enhanced steric bulk
1,3-Dimethyl-9-(prop-2-ynyl)-... (24) C₁₃H₁₅N₅O₂ Prop-2-ynyl (9), methyl (1,3) 203–206 93 High yield; rigid alkyne chain
9-Ethenyl-1,3-dimethyl-... (22) C₁₂H₁₅N₅O₂ Ethenyl (9), methyl (1,3) 268–271 70 Lower yield; conjugated double bond
9-(4-Methylbenzyl)-1-methyl-... C₁₈H₂₀N₅O₂ 4-MeBenzyl (9), methyl (1) - - Increased aromatic interactions

Substituent Effects on Physicochemical Properties

  • Para-substitution () may enhance resonance stabilization but reduce steric accessibility .
  • Alkyl Chain Variations : The allyl group (prop-2-en-1-yl) in the target compound offers π-orbital conjugation, differing from the ethyl () or pentyl () groups. Allyl groups may improve reactivity in electrophilic addition reactions, as seen in analogs with ethenyl substituents (, Compound 22) .
  • Methyl vs.

Biological Activity

The compound 9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity through various studies and data.

Chemical Structure

The compound features a pyrimido[1,2-g]purine core , which is a fused bicyclic system. The presence of a 3-chlorophenyl group and a prop-2-en-1-yl substituent significantly influences its chemical properties and biological activities.

The biological effects of this compound may involve:

  • Binding to specific molecular targets : This includes enzymes or receptors that alter their activity.
  • Modulation of biological pathways : It can influence processes such as signal transduction and gene expression.

Antimicrobial Activity

Research has indicated that this compound exhibits notable activity against various pathogens. For instance:

  • In vitro studies have shown that it has significant potency against Plasmodium falciparum (Pf), the causative agent of malaria. It outperformed established drugs like fosmidomycin and FR900098 in some assays .
CompoundPf IC50 (μM)Mtb MIC (μg/mL)
Fosmidomycin1.021>500
FR9000980.511>500
9-(3-chlorophenyl)-...0.304.60

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In studies focused on COX enzyme inhibition:

  • It demonstrated selective inhibition of COX-2 isoforms while displaying minimal effects on COX-1 .

Case Studies

Several studies have explored the biological activity of similar compounds within the pyrimido[1,2-g]purine class:

  • Study on Antimalarial Activity :
    • A comparative analysis showed that the compound was effective in inhibiting the MEP pathway in Plasmodium species. The mechanism involved rescuing drug-treated parasites by adding exogenous isopentenyl pyrophosphate (IPP), confirming its target engagement within the metabolic pathway .
  • Evaluation Against Mycobacterium tuberculosis (Mtb) :
    • Prodrugs derived from this structure exhibited moderate to high activity against Mtb with MIC values indicating potential for further development as antitubercular agents .

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